molecular formula C2H4BrCl B1580652 1-Bromo-1-chloroethane CAS No. 593-96-4

1-Bromo-1-chloroethane

Cat. No.: B1580652
CAS No.: 593-96-4
M. Wt: 143.41 g/mol
InChI Key: QMSVNDSDEZTYAS-UHFFFAOYSA-N
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Description

1-Bromo-1-chloroethane is an organohalogen compound with the molecular formula C2H4BrCl. It is a colorless liquid at room temperature and is known for its use as a solvent and intermediate in organic synthesis . The compound is also referred to as ethane, 1-bromo-1-chloro-.

Scientific Research Applications

1-Bromo-1-chloroethane has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic compounds. Its reactivity makes it a valuable building block in organic chemistry.

    Solvent: The compound is used as a solvent in various chemical reactions due to its ability to dissolve a wide range of substances.

    Fumigant: It has been used as a fumigant in agricultural and industrial settings

Mechanism of Action

1-Bromo-1-chloroethane: Mechanism of Action

This compound is a chemical compound with the formula C2H4BrCl. It is used as a solvent and as an intermediate for organic synthesis . .

Preparation Methods

1-Bromo-1-chloroethane can be synthesized through several methods:

    Halogenation of Ethane: Ethane can be subjected to halogenation using bromine and chlorine in the presence of a catalyst. This method involves the substitution of hydrogen atoms in ethane with bromine and chlorine atoms.

    Dehydrohalogenation: Another method involves the dehydrohalogenation of 1,1-dibromoethane or 1,1-dichloroethane.

Industrial production methods often involve the controlled halogenation of ethane, ensuring the selective substitution of hydrogen atoms with bromine and chlorine.

Chemical Reactions Analysis

1-Bromo-1-chloroethane undergoes various chemical reactions, including:

    Substitution Reactions: It can undergo nucleophilic substitution reactions where the bromine or chlorine atom is replaced by another nucleophile. Common reagents for these reactions include sodium hydroxide, potassium cyanide, and ammonia.

    Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes. For example, treatment with a strong base like sodium ethoxide can lead to the formation of ethene.

    Oxidation and Reduction: While less common, this compound can be oxidized or reduced under specific conditions to form various products.

The major products formed from these reactions depend on the reagents and conditions used. For instance, nucleophilic substitution with sodium hydroxide can yield ethanol, while elimination with sodium ethoxide can produce ethene.

Comparison with Similar Compounds

1-Bromo-1-chloroethane can be compared with other similar compounds, such as:

    1-Bromo-2-chloroethane: This compound has the bromine and chlorine atoms on adjacent carbon atoms.

    1,1-Dibromoethane: This compound has two bromine atoms on the same carbon atom. It is more reactive in nucleophilic substitution reactions due to the presence of two leaving groups.

    1,1-Dichloroethane: Similar to 1,1-Dibromoethane, but with two chlorine atoms.

The uniqueness of this compound lies in its dual halogenation, which provides a balance of reactivity and stability, making it a versatile compound in organic synthesis.

Properties

IUPAC Name

1-bromo-1-chloroethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4BrCl/c1-2(3)4/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMSVNDSDEZTYAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10870650
Record name 1-Bromo-1-chloroethane
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Molecular Weight

143.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

593-96-4
Record name 1-Bromo-1-chloroethane
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-1-chloroethane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Bromo-1-chloroethane
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Record name 1-bromo-1-chloroethane
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